molecular formula C11H10O3 B8527923 (1-oxo-2,3-dihydroinden-5-yl) acetate

(1-oxo-2,3-dihydroinden-5-yl) acetate

Cat. No.: B8527923
M. Wt: 190.19 g/mol
InChI Key: RDJNTWACBNPZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-oxo-2,3-dihydroinden-5-yl) acetate is an organic compound that belongs to the class of esters. Esters are commonly derived from carboxylic acids and alcohols. This compound features an indan-5-yl group, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, attached to an acetic acid ester moiety. The presence of the indan-5-yl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 1-oxo-indan-5-yl ester typically involves the esterification of acetic acid with 1-oxo-indan-5-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of acetic acid 1-oxo-indan-5-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1-oxo-2,3-dihydroinden-5-yl) acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to acetic acid and 1-oxo-indan-5-ol in the presence of water and an acid or base catalyst.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Hydrolysis: Acetic acid and 1-oxo-indan-5-ol.

    Reduction: 1-oxo-indan-5-yl alcohol.

    Oxidation: Various carboxylic acids and oxidized derivatives.

Scientific Research Applications

(1-oxo-2,3-dihydroinden-5-yl) acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 1-oxo-indan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 1-oxo-indan-5-ol, which may interact with enzymes and receptors in biological systems. The indan-5-yl group can also participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indan-1-acetic acid: A related compound with a different substitution pattern on the indan ring.

    Indan-5-ol: The alcohol precursor used in the synthesis of acetic acid 1-oxo-indan-5-yl ester.

Uniqueness

(1-oxo-2,3-dihydroinden-5-yl) acetate is unique due to its specific ester linkage and the presence of the indan-5-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(1-oxo-2,3-dihydroinden-5-yl) acetate

InChI

InChI=1S/C11H10O3/c1-7(12)14-9-3-4-10-8(6-9)2-5-11(10)13/h3-4,6H,2,5H2,1H3

InChI Key

RDJNTWACBNPZJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-hydroxy-indan-1-one (1600 mg, 10.8 mmol)in CH2Cl2 (20 mL) at 23° C. were added 4-N,N-dimethylaminopyridine (1830 mg, 15 mmol) and acetic anhydride (1500 mg, 1.4 mL, 15 mmol). The reaction mixture was stirred for 25 hours, quenched with 10% hydrochloric acid (HCl) (20 mL) and diluted with CHCl3 (500 mL). The organic layer was separated and washed with saturated aqueous NaHCO3 (20 mL), dried (MgSO4)and concentrated in vacuo. 1H NMR (250 MHz, CDCl3): d 7.78 (d, 2 H), 7.21 (s, 1 H), 7.10 (d, 1 H), 3.28 (t, 2 H), 2.75 (t, 2 H), 2.38 (s, 3 H).
Quantity
1600 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
1830 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.